![molecular formula C15H15N3O B5889091 1-[1-methyl-5-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrrol-3-yl]ethanone](/img/structure/B5889091.png)
1-[1-methyl-5-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrrol-3-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-methyl-5-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrrol-3-yl]ethanone is a chemical compound that has been studied extensively by researchers for its potential applications in various fields. This compound is also known as GSK-3 inhibitor VIII and has been found to have significant effects on biochemical and physiological processes.
Mécanisme D'action
1-[1-methyl-5-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrrol-3-yl]ethanone inhibits GSK-3 by binding to its ATP-binding site. This prevents the enzyme from phosphorylating its substrates, which leads to downstream effects on various cellular processes. GSK-3 is involved in the regulation of many signaling pathways, including the Wnt/β-catenin pathway, the insulin signaling pathway, and the mTOR pathway. Inhibition of GSK-3 by 1-[1-methyl-5-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrrol-3-yl]ethanone can lead to activation of these pathways and subsequent effects on cellular processes.
Biochemical and Physiological Effects
1-[1-methyl-5-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrrol-3-yl]ethanone has been found to have significant effects on biochemical and physiological processes. It has been shown to improve cognitive function in animal models of Alzheimer's disease by reducing amyloid beta accumulation and tau hyperphosphorylation. It has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, 1-[1-methyl-5-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrrol-3-yl]ethanone has been found to have potential applications in diabetes by improving insulin sensitivity and reducing glucose levels.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-[1-methyl-5-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrrol-3-yl]ethanone in lab experiments include its potent inhibition of GSK-3 and its potential therapeutic applications in various diseases. However, there are also limitations to using this compound, including its potential toxicity and the need for further research to determine its optimal dosage and administration.
Orientations Futures
There are several future directions for research on 1-[1-methyl-5-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrrol-3-yl]ethanone. One direction is to further investigate its potential therapeutic applications in Alzheimer's disease, bipolar disorder, and diabetes. Another direction is to explore its effects on other signaling pathways and cellular processes. Additionally, further research is needed to determine the optimal dosage and administration of this compound for therapeutic use. Finally, the potential toxicity of this compound needs to be further investigated to ensure its safety for use in humans.
Méthodes De Synthèse
The synthesis of 1-[1-methyl-5-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrrol-3-yl]ethanone involves several steps. The starting material for the synthesis is 1-methyl-1H-benzimidazole-2-carbaldehyde, which is reacted with 1-methyl-5-(pyrrol-3-yl)pyrazole-4-carboxylic acid to form the intermediate. This intermediate is then reacted with ethyl chloroacetate to form the final product, 1-[1-methyl-5-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrrol-3-yl]ethanone.
Applications De Recherche Scientifique
1-[1-methyl-5-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrrol-3-yl]ethanone has been extensively studied for its potential applications in various fields. It has been found to be a potent inhibitor of glycogen synthase kinase-3 (GSK-3), which is a key enzyme involved in many cellular processes. GSK-3 has been implicated in the development of several diseases, including Alzheimer's disease, bipolar disorder, and diabetes. Therefore, inhibition of GSK-3 by 1-[1-methyl-5-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrrol-3-yl]ethanone has potential therapeutic applications in these diseases.
Propriétés
IUPAC Name |
1-[1-methyl-5-(1-methylbenzimidazol-2-yl)pyrrol-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-10(19)11-8-14(17(2)9-11)15-16-12-6-4-5-7-13(12)18(15)3/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVABKCLWYVMIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C(=C1)C2=NC3=CC=CC=C3N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

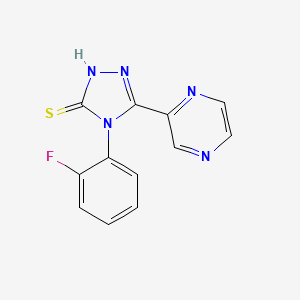
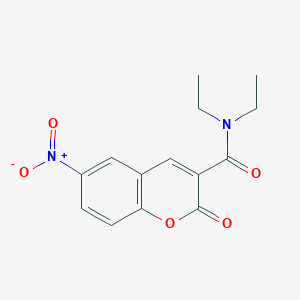
![ethyl 2-[acetyl(methyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5889026.png)
![4-(4-cyclohexyl-1-piperazinyl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5889031.png)
![N-[amino(1,3-benzoxazol-2-ylamino)methylene]-4-methylbenzamide](/img/structure/B5889039.png)
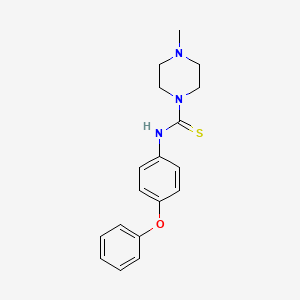
![2-(3-methylphenyl)-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5889058.png)
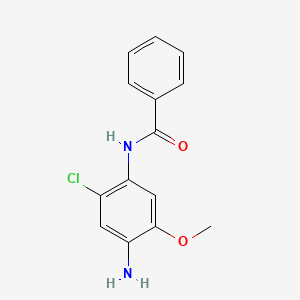
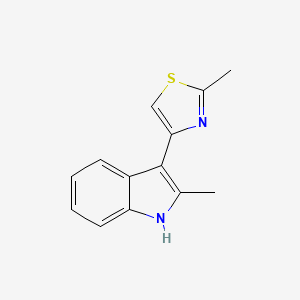
![1-{1-[2-(4-fluorophenoxy)ethyl]-1H-indol-3-yl}-2,2-dimethyl-1-propanone](/img/structure/B5889081.png)
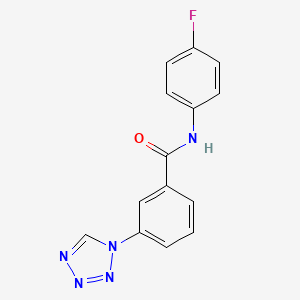
![[(1-ethyl-1H-indol-3-yl)methylene]malononitrile](/img/structure/B5889093.png)
![methyl 1-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5889111.png)
![N-(4-ethoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5889123.png)